

A Technical Guide to the Physicochemical Properties of 4,4'-Diaminodiphenyl Sulfone (Dapsone)

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Compound of Interest

Compound Name: 2-(4-Aminophenyl)sulfonylaniline

Cat. No.: B194097

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Notice: This document focuses on the well-characterized isomer 4,4'-diaminodiphenyl sulfone (CAS No. 80-08-0), commonly known as Dapsone. Data for the 2,4'-diaminodiphenyl sulfone isomer (CAS No. 27147-69-9) is limited; therefore, this guide centers on the 4,4'- isomer due to its extensive documentation and significance as an active pharmaceutical ingredient[1][2].

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental determination protocols, and relevant biological pathways of 4,4'-diaminodiphenyl sulfone. The information is tailored for researchers, scientists, and professionals involved in drug development and materials science.

Core Physicochemical Properties

4,4'-Diaminodiphenyl sulfone is an odorless, white to creamy-white crystalline powder with a slightly bitter taste[3][4]. It is a synthetic sulfone antibiotic used primarily in the treatment of leprosy, dermatitis herpetiformis, and Pneumocystis pneumonia[3][5]. Its utility also extends to polymer science, where it serves as a high-performance curing agent for epoxy resins[3].

Compound Identification

The following table summarizes the key identifiers for 4,4'-diaminodiphenyl sulfone.

Identifier	Value	References
IUPAC Name	4-[(4-aminobenzene)sulfonyl]aniline	[3]
Synonyms	Dapsone, 4,4'-Sulfonyldianiline, DDS, Bis(p-aminophenyl) sulfone	[3][6][7]
CAS Number	80-08-0	[3][6]
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₂ S	[3][6][8]
Molecular Weight	248.30 g/mol	[3][6][8]
SMILES	C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N	[3][8]
InChI Key	MQJKPEGWNLWLTK-UHFFFAOYSA-N	[3][8][9]

Quantitative Physicochemical Data

The key physicochemical parameters of 4,4'-diaminodiphenyl sulfone are presented below. These values are critical for understanding its behavior in biological and chemical systems.

Property	Value	Conditions	References
Melting Point	175 - 178 °C	[3][8]	
Boiling Point	511.7 °C (Predicted)	at 760 mmHg	[10]
Density	1.27 g/cm ³ (estimate)	[10]	
Water Solubility	0.38 g/L	20 °C	[11]
<0.1 g/100 mL	20 °C	[10]	
Solubility (Other)	Soluble in DMSO, ethanol, acetone, and dilute HCl. Slightly soluble in methanol.	[8][9][10]	
logP (Octanol/Water)	0.97	25 °C	[4]
pKa	13.0 (pKb)	25 °C	
Vapor Pressure	0.004 Pa	25 °C	[10]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. This section outlines the standard methodologies for key analytical procedures.

Melting Point Determination (Capillary Method)

The capillary method is a standard pharmacopeial technique for determining the melting point of a crystalline solid[12].

- **Sample Preparation:** The sample must be a finely powdered, dry solid. If necessary, gently grind the crystals in a mortar and pestle[13]. The sample is packed into a thin-walled capillary tube (e.g., 0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm[14][15]. The tube is tapped gently or dropped through a long glass tube to ensure tight packing at the sealed end[13][14].
- **Instrumentation:** An electrically heated melting point apparatus with a temperature ramp control and a viewfinder is used[14].

- Measurement:
 - For an unknown sample, a preliminary rapid determination is performed with a fast temperature ramp (10-20 °C/min) to find the approximate melting range[13].
 - For a precise measurement, a fresh sample is heated to about 20 °C below the expected melting point[14]. The heating rate is then slowed to approximately 1-2 °C per minute[13][15].
 - The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid[14].

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility[16].

- Preparation: A surplus amount of the solid compound (solute) is added to a known volume of the solvent (e.g., water, buffer) in a flask. The presence of excess solid is necessary to ensure saturation is reached[16].
- Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period, typically 24 to 48 hours, to allow the system to reach equilibrium[16].
- Sample Separation: Once equilibrium is achieved, the suspension is allowed to settle. The saturated supernatant is then carefully separated from the undissolved solid using filtration (e.g., through a 0.45 µm filter) or centrifugation. Care must be taken to avoid temperature changes during this step.
- Analysis: The concentration of the dissolved compound in the clear, saturated solution is quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry[16].

Purity Assay (Reversed-Phase HPLC)

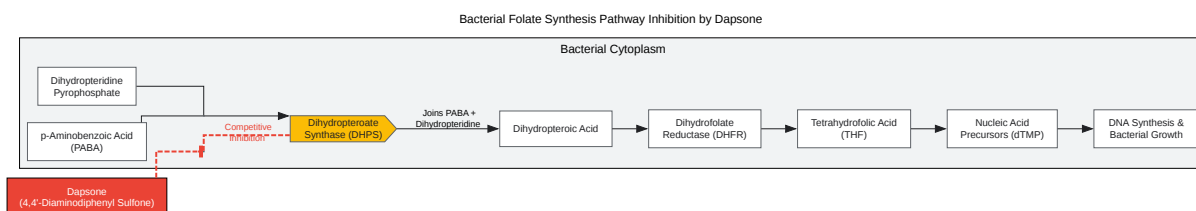
RP-HPLC is a common and reliable method for determining the purity and concentration of 4,4'-diaminodiphenyl sulfone[5][17].

- **System:** A standard HPLC system equipped with a pump, degasser, autosampler, column oven, and a UV detector.
- **Stationary Phase:** A reversed-phase C18 column is typically used for separation[17].
- **Mobile Phase:** A common mobile phase consists of a mixture of methanol and water, for example, in a 40:60 (v/v) ratio[17]. The mobile phase should be filtered and degassed before use.
- **Detection:** UV detection is performed at a wavelength where the analyte has strong absorbance, such as 250 nm[17], 261 nm, or 296 nm[9].
- **Analysis:** A standard solution of known concentration is prepared and injected to establish a calibration curve. The sample solution is then injected, and the peak area is compared against the calibration curve to determine its concentration and purity. The method should be validated for linearity, accuracy, and precision[5].

Visualizations: Pathways and Workflows

Mechanism of Action: Inhibition of Folate Synthesis

As an antibiotic, 4,4'-diaminodiphenyl sulfone's primary mechanism of action is the inhibition of the bacterial folic acid synthesis pathway[3][18][19]. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). By mimicking the enzyme's natural substrate, para-aminobenzoic acid (PABA), it blocks the synthesis of dihydrofolic acid, a crucial precursor for DNA and RNA synthesis, thereby halting bacterial replication[18][20][21]. This pathway is an excellent drug target as humans obtain folate from their diet and do not possess this enzyme[22].

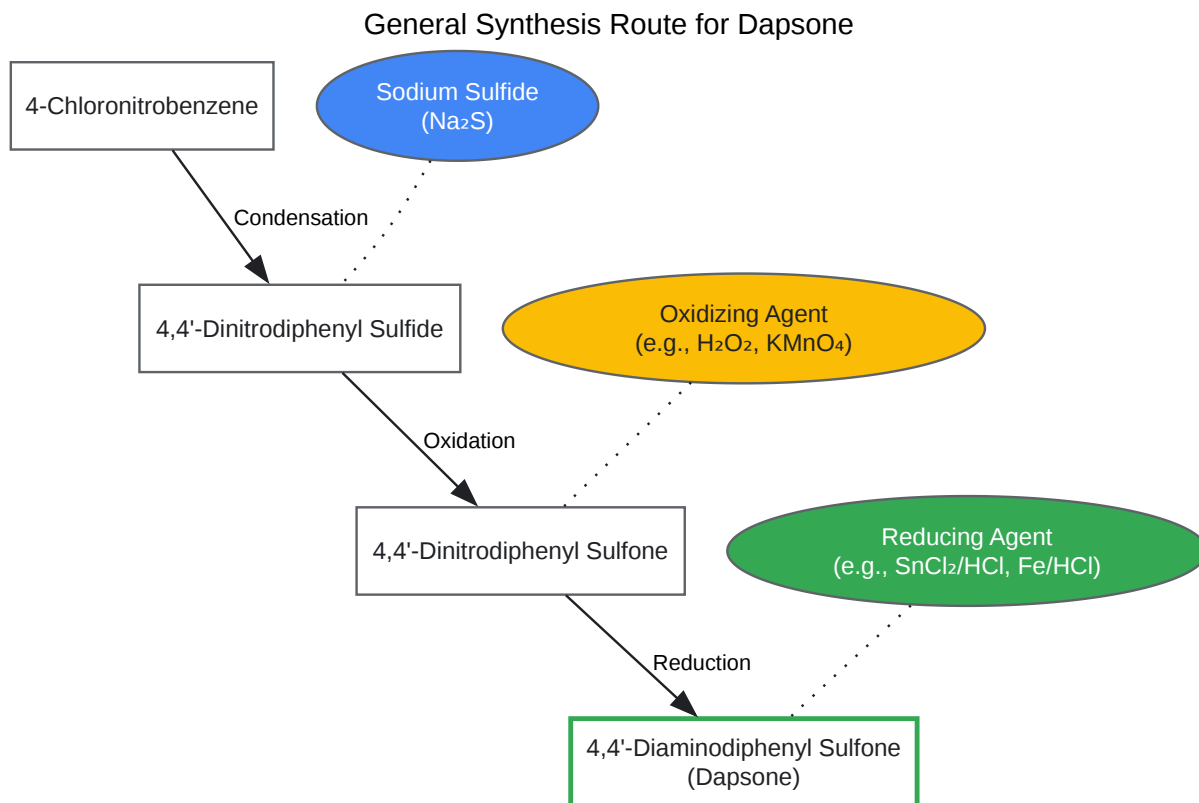


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Mechanism of Dapsone as a competitive inhibitor of Dihydropteroate Synthase.

Representative Chemical Synthesis Workflow

One common industrial synthesis of 4,4'-diaminodiphenyl sulfone starts with 4-chloronitrobenzene[23]. The process involves the formation of a thioether intermediate, followed by oxidation to the sulfone, and a final reduction of the nitro groups to the desired amino groups[23][24][25].



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A representative multi-step synthesis workflow for 4,4'-Diaminodiphenyl Sulfone.

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